molecular formula C6H8BrNOS B8535588 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Cat. No. B8535588
M. Wt: 222.11 g/mol
InChI Key: JZNKWTFPCFWIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-4-methylthiazol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-methylthiazol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h4,9H,1-2H3

InChI Key

JZNKWTFPCFWIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-4-methylthiazole-5-carbaldehyde of preparation 98 (1.8 g, 8.8 mmol) in dry THF (50 mL) was added dropwise MeMgBr in Et2O (3M, 2.9 mL, 8.8 mmol) at −40° C. under N2. After the addition, the mixture was stirred at room temperature for 1 hr. TLC (petroleum ether/EtOAc=5:1) showed most of the starting material was consumed. To the reaction mixture was added saturated NH4Cl (60 mL). The mixture was extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (80 mL), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a Biotage silica gel cartridge (EA/PE 48%, Rf=0.5) to give the title compound as a yellow oil (1.7 g, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
98
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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